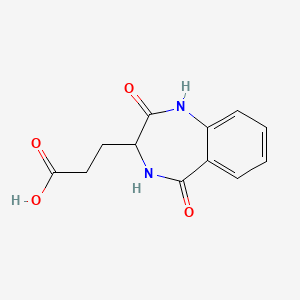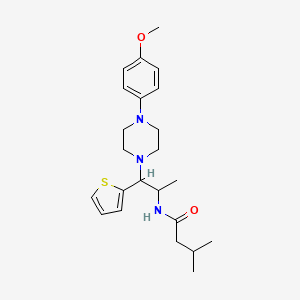![molecular formula C18H17N3O3S B2524926 4-ethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886910-32-3](/img/structure/B2524926.png)
4-ethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-ethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a derivative of benzamide with potential biological applications. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and biological evaluation of similar oxadiazole benzamide derivatives. These compounds are of interest in the field of medicinal chemistry due to their potential to bind nucleotide protein targets and their biological activities, such as anti-inflammatory and anti-cancer properties.
Synthesis Analysis
The synthesis of related oxadiazole benzamide derivatives typically involves multi-step reactions. For instance, one synthesis route starts with a substituted benzohydrazide, which is then converted to a hydrazone and subsequently cyclized to form the oxadiazole ring . Another method involves the reduction of a substituted N-(benzoylimino) pyridinium ylide to yield the final benzamide derivative . These methods suggest that the synthesis of 4-ethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide would likely follow a similar multi-step synthetic route, possibly starting with an appropriately substituted benzohydrazide or benzoylimino compound.
Molecular Structure Analysis
The molecular structure of oxadiazole benzamide derivatives is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom in the ring. This structure is known to confer certain biological activities to the molecule. The specific substituents on the benzamide and oxadiazole rings, such as the ethoxy and methylsulfanyl groups mentioned in the compound of interest, would influence the compound's binding affinities and overall biological properties.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole benzamide derivatives would depend on their molecular structure. Factors such as solubility, melting point, and stability can be influenced by the nature of the substituents on the aromatic rings. The biological evaluation of similar compounds has shown that they possess potential applications due to their ability to inhibit enzymes such as alkaline phosphatases and ecto-5'-nucleotidases, suggesting that they could have therapeutic relevance . The specific physical and chemical properties of 4-ethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide would need to be determined experimentally to fully understand its potential as a medicinal compound.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The study of crystal structures of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives reveals intricate molecular interactions, including hydrogen bonds and Hirshfeld surface analyses, providing insight into their structural properties and potential applications in material science and molecular engineering (Subbulakshmi et al., 2019).
Antimicrobial and Antioxidant Activities
These derivatives exhibit promising antimicrobial and antioxidant activities, indicating their potential in developing new therapeutic agents. The antibacterial activity against Staphylococcus aureus and potent antioxidant capabilities highlight the broad spectrum of bioactivity these compounds possess, underscoring their relevance in medicinal chemistry research (Subbulakshmi et al., 2019).
Anticancer Activity
There is significant research on the anticancer properties of related 1,3,4-oxadiazole compounds. These studies demonstrate moderate to excellent anticancer activity across various cancer cell lines, suggesting these compounds' potential as chemotherapeutic agents (Ravinaik et al., 2021).
Synthesis and Chemical Properties
The synthesis and characterization of these compounds, including their reactivity and potential for further chemical modifications, play a crucial role in developing novel materials and drugs. Research in this area explores the fundamental chemistry underlying these compounds, paving the way for new applications in various fields (Aghekyan et al., 2020).
Application in Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have been synthesized and evaluated for their nematocidal activities, indicating their potential in agricultural applications to control nematode pests (Liu et al., 2022).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-ethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-3-23-13-10-8-12(9-11-13)16(22)19-18-21-20-17(24-18)14-6-4-5-7-15(14)25-2/h4-11H,3H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCCKQIDAZQKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide](/img/structure/B2524843.png)
![(1R,5S)-8-((3-methylbenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2524845.png)
![N'-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)oxamide](/img/structure/B2524847.png)
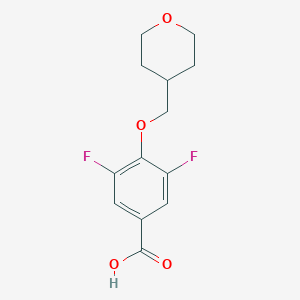
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-methoxyphenyl)urea](/img/structure/B2524850.png)
![4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2524852.png)
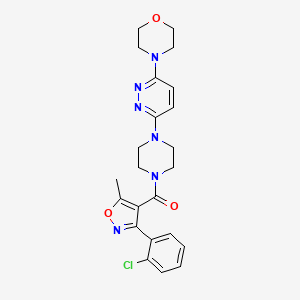
![7-ethyl-8-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2524854.png)
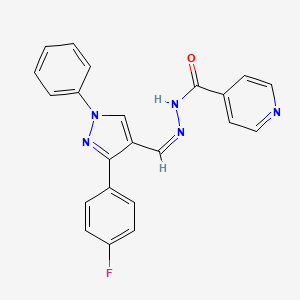
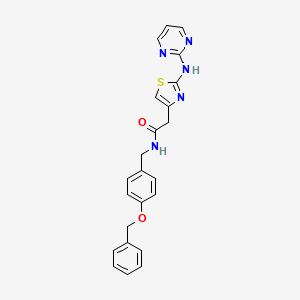
![6-Ethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2524860.png)
![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2524861.png)
